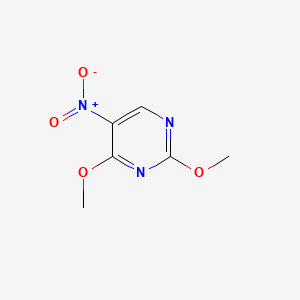

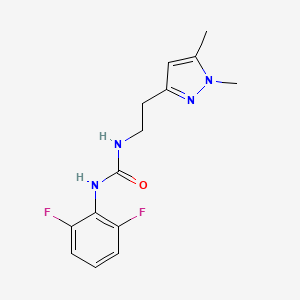

![molecular formula C13H11ClN2O3S2 B2711757 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid CAS No. 1049997-22-9](/img/structure/B2711757.png)

2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-5-(methylsulfanyl)benzamide” is a chemical compound with the molecular formula C8H8ClNOS and a molecular weight of 201.67 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(methylsulfanyl)benzamide” can be represented by the SMILES stringO=C(N)C1=C(Cl)C=CC(SC)=C1 . Physical And Chemical Properties Analysis

“2-Chloro-5-(methylsulfanyl)benzamide” is a solid at room temperature . Its predicted melting point is 129.46°C, and its predicted boiling point is approximately 308.3°C at 760 mmHg . The predicted density is approximately 1.4 g/cm^3, and the predicted refractive index is n20D 1.63 .Scientific Research Applications

Crystallography and Molecular Structure

- The crystal structure of febuxostat, a molecule related to the chemical , demonstrates how the thiazole ring is nearly coplanar with the benzene ring, forming supramolecular chains through hydrogen bonds and weak π–π stacking interactions. This structural information is crucial for understanding molecular interactions and designing drugs with enhanced efficacy (Min Wu et al., 2015).

Synthesis of Biologically Active Compounds

- Research on the synthesis of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds reveals a procedure that yields molecules expected to possess biological activity. This process highlights the versatility of thiazole derivatives in creating potentially therapeutic agents (C. Párkányi & D. S. Schmidt, 2000).

Novel Organic Reactions

- A study on the Ugi reaction utilizing 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid as a bifunctional formyl-acid precursor demonstrates the synthesis of novel tetrahydropyrazino[1,2-a]benzimidazole derivatives, showcasing the chemical's role in facilitating complex organic transformations (M. Ghandi et al., 2010).

Anticancer Evaluation

- The synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole compounds for anticancer properties demonstrate the potential medical applications of thiazole derivatives. One compound showed significant activity against breast cancer cell lines, highlighting the importance of structural variations for therapeutic efficacy (Salahuddin et al., 2014).

Chemical Properties and Reactions

- The investigation into the synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides sheds light on the reactivity of chlorine atoms within these molecules towards various nucleophiles, providing insights into the chemical behavior of chlorinated thiazole derivatives (A. Kornienko et al., 2014).

Safety and Hazards

“2-Chloro-5-(methylsulfanyl)benzamide” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to GHS classification . The safety information includes the hazard statements H302 - H317 and the precautionary statement P280 . It is recommended to store this compound as per Combustible Solids storage class code 11 .

Mechanism of Action

Target of Action

The primary target of the compound 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid is the Monocarboxylate Transporter (MCT) 1 and 2 . These transporters play a crucial role in the transport of lactate across the cell membrane .

Mode of Action

2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid acts as an inhibitor of MCT1 and MCT2 . It effectively inhibits the bidirectional transport of lactate, which is crucial for the metabolic processes in cells .

Biochemical Pathways

The inhibition of MCT1 and MCT2 by 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid affects the lactate shuttle pathway . This results in a significant increase in intratumoral lactate levels and a transient regulation of pyruvate levels .

Result of Action

The result of the action of 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid is the significant inhibition of tumor growth in Raji tumor-bearing mice, with no obvious body weight loss .

properties

IUPAC Name |

2-[2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S2/c1-20-8-2-3-10(14)9(5-8)12(19)16-13-15-7(6-21-13)4-11(17)18/h2-3,5-6H,4H2,1H3,(H,17,18)(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDLKMAKIHYVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2711676.png)

![Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate](/img/structure/B2711678.png)

![3-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2711685.png)

![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride](/img/structure/B2711688.png)

![N1-(1-hydroxybutan-2-yl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2711692.png)

![1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711693.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2711694.png)